molecular formula C24H16Cl2O6 B10894515 Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate

Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate

Cat. No.: B10894515
M. Wt: 471.3 g/mol
InChI Key: GTXULZUXWNAHSU-UHFFFAOYSA-N
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Description

Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate is a symmetrical diester derived from isophthalic acid (benzene-1,3-dicarboxylic acid) and two 2-(4-chlorophenyl)-2-oxoethyl groups. Its molecular formula is C₂₄H₁₆Cl₂O₆, with a molecular weight of ~470.9 g/mol (calculated). The compound features two electron-withdrawing chlorine atoms on the phenyl rings, which influence its electronic properties, solubility, and reactivity. It is utilized in materials science and organic synthesis, often as a monomer or intermediate .

Properties

Molecular Formula

C24H16Cl2O6

Molecular Weight

471.3 g/mol

IUPAC Name

bis[2-(4-chlorophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H16Cl2O6/c25-19-8-4-15(5-9-19)21(27)13-31-23(29)17-2-1-3-18(12-17)24(30)32-14-22(28)16-6-10-20(26)11-7-16/h1-12H,13-14H2

InChI Key

GTXULZUXWNAHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
  • Molecular Formula : C₂₄H₁₆Br₂O₆
  • Molecular Weight : 560.19 g/mol
  • Key Differences: Bromine replaces chlorine, increasing molecular weight and polarizability. Higher electron density around Br may enhance halogen bonding in crystal structures. Applications: Potential use in heavy-atom derivatization for X-ray crystallography.
2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate
  • Molecular Formula : C₁₅H₉ClF₂O₃
  • Molecular Weight : ~310.45 g/mol (calculated)
  • Key Differences: Monoester with difluoro substituents on the benzoate ring. Fluorine’s strong electron-withdrawing effect increases acidity and alters solubility compared to chloro analogs .

Variation in Central Acid Component

2-(4-Chlorophenyl)-2-oxoethyl nicotinate
  • Molecular Formula: C₁₄H₁₀ClNO₃
  • Molecular Weight : 275.69 g/mol
  • Key Differences: Nicotinic acid (pyridine-3-carboxylic acid) replaces isophthalic acid.

Alkyl and Mixed Substituent Analogs

2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate
  • Molecular Formula : C₁₇H₁₅FO₃
  • Molecular Weight : ~286 g/mol (calculated)
  • Key Differences :
    • Ethyl group on the phenyl ring enhances lipophilicity.
    • Fluoro substituent on the benzoate modulates electronic properties differently than chlorine .

Structural and Crystallographic Insights

  • Crystal Packing : Chloro and bromo analogs exhibit distinct packing due to halogen size and bonding. Bromine’s larger van der Waals radius facilitates tighter packing in crystals .
  • SHELX Refinement : Structures of related esters (e.g., 2-methoxybenzoate derivatives) were resolved using SHELX programs, highlighting conformational flexibility influenced by substituents .

Biological Activity

Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H16Cl2O7C_{21}H_{16}Cl_2O_7. The compound features a central isophthalate moiety flanked by two 4-chlorophenyl groups connected through oxoethyl linkages. This structure contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing prostaglandin synthesis, this compound can potentially alleviate inflammation-related conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicate that it induces apoptosis in these cells through mitochondrial pathways and caspase activation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A5493.14 ± 0.29Induces apoptosis via caspase-3
MCF-76.34 ± 0.89Inhibits cell proliferation

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.

Study 3: Anticancer Potential

In vitro assays on A549 and MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability, with IC50 values indicating potent anticancer activity compared to established chemotherapeutics like 5-fluorouracil.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes, reducing inflammatory mediators.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
  • Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in cancer cells.

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